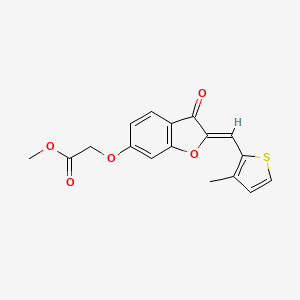![molecular formula C17H21NO4 B2935501 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid CAS No. 2287262-10-4](/img/structure/B2935501.png)
6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a spirocyclic derivative of the amino acid proline and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes or proteins. The compound has been reported to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. It has also been shown to inhibit the activity of the proteasome, which is a protein complex involved in the degradation of misfolded or damaged proteins.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells. The compound has also been reported to modulate the immune response by inhibiting the production of cytokines and chemokines. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators.
実験室実験の利点と制限
The advantages of using 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid in lab experiments include its potential therapeutic applications, its spirocyclic structure, and its ability to inhibit the activity of certain enzymes or proteins. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid. One potential direction is to investigate its potential therapeutic applications in other diseases, such as viral infections and autoimmune disorders. Another direction is to optimize the synthesis method of the compound to improve its yield and purity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential toxicity.
合成法
The synthesis method of 6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid involves the reaction of proline with 1,3-dibromopropane in the presence of a base. The resulting intermediate is then reacted with phenylmagnesium bromide to form the desired compound. The synthesis of this compound has been reported in several research studies, and the yield and purity of the compound have been optimized through various reaction conditions.
科学的研究の応用
6-Phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid has been studied for its potential therapeutic applications in various scientific research fields. It has been reported to have anticancer, antifungal, and antiviral activities. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the expression of cancer-related genes. It has also demonstrated antifungal activity against various fungal strains and antiviral activity against HIV-1 and herpes simplex virus.
特性
IUPAC Name |
6-phenylmethoxycarbonyl-6-azaspiro[3.5]nonane-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4/c19-15(20)14-7-10-17(8-4-9-17)12-18(14)16(21)22-11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDNJRMDCSMARU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(N(C2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
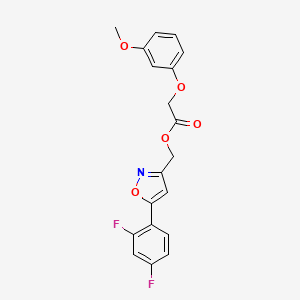

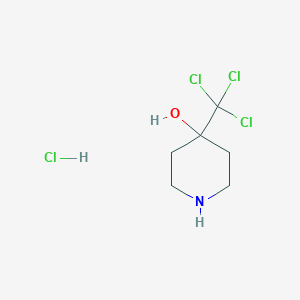
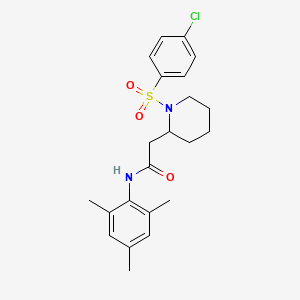
![2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2935425.png)
![(E)-4-(Dimethylamino)-N-[2-(3-hydroxyoxan-3-yl)ethyl]but-2-enamide](/img/structure/B2935429.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2935431.png)
![6-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide](/img/structure/B2935432.png)
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
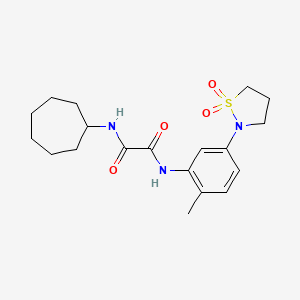
![8-((2-Chlorobenzyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2935437.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2935438.png)
